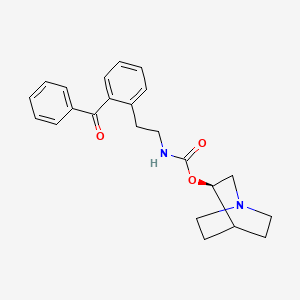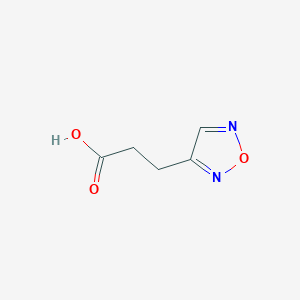
N'-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-((3-Ciano-4-(4-metoxifenil)-6-fenilpiridin-2-il)tio)acetil)benzohidrazida es un compuesto orgánico complejo que pertenece a la clase de cianoacetamidas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se utilizan como precursores para la síntesis de varios compuestos heterocíclicos. La presencia de múltiples grupos funcionales, incluidos los grupos ciano, metoxilo y fenilo, hace que este compuesto sea muy versátil en reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(2-((3-Ciano-4-(4-metoxifenil)-6-fenilpiridin-2-il)tio)acetil)benzohidrazida típicamente implica la reacción de aminas arilo o heterílicas sustituidas con cianoacetatos de alquilo. Un método común es la reacción sin disolvente de aminas arilo con cianoacetato de etilo a temperaturas elevadas (alrededor de 150 °C) para producir derivados de cianoacetanilida . Otro método implica agitar los reactivos sin disolvente a temperatura ambiente o usar un baño de vapor .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. Las reacciones a menudo se llevan a cabo en grandes reactores con un control preciso de la temperatura y el tiempo de reacción para garantizar un alto rendimiento y pureza. Se pueden utilizar catalizadores y disolventes para optimizar las condiciones de reacción y mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(2-((3-Ciano-4-(4-metoxifenil)-6-fenilpiridin-2-il)tio)acetil)benzohidrazida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina.
Sustitución: Los átomos de hidrógeno activos en el compuesto pueden participar en reacciones de sustitución con varios reactivos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen cianoacetatos de alquilo, aminas arilo y varios agentes oxidantes y reductores. Las condiciones de reacción, como la temperatura, el disolvente y los catalizadores, se controlan cuidadosamente para obtener los productos deseados.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen varios compuestos heterocíclicos, que son de gran interés en la química medicinal debido a sus posibles propiedades terapéuticas .
Aplicaciones Científicas De Investigación
N’-(2-((3-Ciano-4-(4-metoxifenil)-6-fenilpiridin-2-il)tio)acetil)benzohidrazida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para la síntesis de nuevos compuestos heterocíclicos.
Industria: Utilizado en la producción de varios productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N’-(2-((3-Ciano-4-(4-metoxifenil)-6-fenilpiridin-2-il)tio)acetil)benzohidrazida implica su interacción con objetivos moleculares y vías en sistemas biológicos. Los grupos ciano y metoxilo juegan un papel crucial en su reactividad y actividad biológica. El compuesto puede interactuar con enzimas y receptores, lo que lleva a varios efectos bioquímicos .
Comparación Con Compuestos Similares
Compuestos similares
N-(3-Ciano-4-metoxifenil)acetamida: Similar en estructura, pero carece de los grupos piridina y fenilo.
2-Ciano-N-(2-nitrofenil)acetamida: Contiene un grupo nitro en lugar de un grupo metoxilo.
Singularidad
N’-(2-((3-Ciano-4-(4-metoxifenil)-6-fenilpiridin-2-il)tio)acetil)benzohidrazida es única debido a su combinación de grupos funcionales, que proporciona un alto grado de reactividad y versatilidad en la síntesis química. Su capacidad para formar varios compuestos heterocíclicos lo hace valioso en la química medicinal y el desarrollo de fármacos .
Propiedades
Fórmula molecular |
C28H22N4O3S |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
N'-[2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetyl]benzohydrazide |
InChI |
InChI=1S/C28H22N4O3S/c1-35-22-14-12-19(13-15-22)23-16-25(20-8-4-2-5-9-20)30-28(24(23)17-29)36-18-26(33)31-32-27(34)21-10-6-3-7-11-21/h2-16H,18H2,1H3,(H,31,33)(H,32,34) |
Clave InChI |
BLALUEOJDBKLCF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate](/img/structure/B11771105.png)



![5-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B11771136.png)

![2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)


![6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)

